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Abstract
Cathepsin G (CG) is a neutral serine protease predominantly found in the azurophilic granules

of neutrophils. Upon degranulation at sites of inflammation, CG is released into the

extracellular milieu where it plays a critical role in host defense, inflammation, and tissue

remodeling. Its broad substrate specificity, exhibiting both chymotrypsin- and trypsin-like

activities, allows it to cleave a diverse array of physiological substrates, thereby modulating

numerous biological processes. Understanding the in vivo substrates of Cathepsin G is crucial

for elucidating its precise roles in health and disease and for the development of targeted

therapeutic interventions. This technical guide provides a comprehensive overview of the

known physiological substrates of Cathepsin G, detailing the experimental methodologies

used for their identification and validation. Quantitative data on cleavage efficiency are

summarized, and key signaling pathways modulated by CG activity are illustrated.

Introduction
Cathepsin G is a key effector molecule of the innate immune system. While its primary

function is the degradation of phagocytosed pathogens within neutrophils, its release into the

extracellular space leads to the cleavage of a wide range of host proteins.[1][2] This

extracellular activity is implicated in both beneficial and pathological processes, including the

regulation of inflammatory responses, clearance of cellular debris, and the pathogenesis of

inflammatory diseases such as rheumatoid arthritis and chronic obstructive pulmonary disease.
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[2] The identification and characterization of its in vivo substrates are therefore of significant

interest.

Known Physiological Substrates of Cathepsin G
Cathepsin G exhibits a dual substrate specificity, preferentially cleaving after bulky

hydrophobic residues (Phe, Tyr, Leu) in the P1 position (chymotrypsin-like) and to a lesser

extent after basic residues (Lys, Arg) (trypsin-like).[3][4] This allows it to act on a wide variety of

protein targets. The known in vivo physiological substrates of Cathepsin G are summarized in

the tables below, categorized by their biological function.

Extracellular Matrix (ECM) Components
Cathepsin G contributes to tissue remodeling and neutrophil migration by degrading major

components of the extracellular matrix.

Substrate
Cleavage
Site(s)

kcat/Km
(M⁻¹s⁻¹)

Method of
Identification

Reference(s)

Fibronectin Multiple sites Not reported

In vitro

degradation

assays

[5]

Elastin Not specified Not reported

Ex vivo

degradation of

dermal elastin

[6]

Denatured

Collagen

(Gelatin)

Not specified Not reported

In vitro

degradation

assays

[7][8]

Vitronectin Not reported Not reported Not specified [5]

Laminin Not reported Not reported Not specified [5]

Cell Surface Receptors
Cleavage of cell surface receptors by Cathepsin G can either activate or inactivate signaling

pathways, profoundly impacting cellular responses.
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Substrate
Cleavage
Site(s)

kcat/Km
(M⁻¹s⁻¹)

Method of
Identification

Reference(s)

Protease-

Activated

Receptor 4

(PAR4)

Ser67-Arg68 Not reported

Mass

spectrometry of

PAR4 N-terminal

peptides,

functional assays

[2]

MHC Class I Not specified Not reported

In vitro

degradation of

recombinant and

cell-derived MHC

I

[9]

MHC Class II
Loop between β1

and β2 domains
Not reported

In vitro

degradation, N-

terminal

sequencing,

MALDI-TOF

[10][11][12]

CXCR4 Not specified Not reported

Functional

assays

(degradation)

[13]

Soluble Mediators of Inflammation and Immunity
Cathepsin G can process and modulate the activity of various cytokines, chemokines, and

complement components, thereby fine-tuning the inflammatory response.
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Substrate
Cleavage
Site(s)

kcat/Km
(M⁻¹s⁻¹)

Method of
Identification

Reference(s)

Interleukin-1β

(pro-IL-1β)
Not specified Not reported

In vivo and in

vitro activation

assays

[3]

Interleukin-18

(pro-IL-18)
Not specified Not reported

In vivo and in

vitro activation

assays

[3]

Interleukin-33

(IL-33)
Not specified Not reported

In vitro cleavage

assays
[9]

Interleukin-15

(IL-15)
Not specified Not reported

In vitro cleavage

assays
[9]

Chemerin

(prochemerin)
Not specified Not reported

Functional

assays

(activation)

[13]

Complement C3 Multiple sites Not reported
In vitro cleavage

assays
[5]

Immunoglobulin

G (IgG)

Hinge region and

other sites

Subclass

dependent (IgG3

> IgG4 > IgG1 >

IgG2)

Kinetic analysis

of subclass

cleavage

[14]

Stromal cell-

derived factor 1

(SDF-1/CXCL12)

Not specified Not reported

Functional

assays

(inactivation)

[13]

CCL3 (MIP-1α) Not specified Not reported

Functional

assays

(degradation)

[13]

CCL5 (RANTES) Not specified Not reported

Functional

assays

(degradation)

[13]
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Note: Quantitative kinetic data (kcat/Km) for most in vivo substrates of Cathepsin G are not

extensively reported in the literature. The available data often pertains to synthetic peptide

substrates. For instance, a highly sensitive synthetic fluorogenic substrate, Abz-Thr-Pro-Phe-

Ser-Ala-Leu-Gln-EDDnp, is cleaved by Cathepsin G with a kcat/Km of 150 mM⁻¹s⁻¹.[15]

Experimental Methodologies for Substrate
Identification
The identification of bona fide protease substrates in a complex biological environment is a

challenging task. A variety of techniques, from traditional biochemical assays to advanced

proteomic approaches, have been employed to identify the substrates of Cathepsin G.

Proteomic Approaches: N-terminomics
N-terminomics has emerged as a powerful, unbiased strategy for the global identification of

protease substrates and their cleavage sites in vivo. One of the most widely used methods is

Terminal Amine Isotopic Labeling of Substrates (TAILS).

The TAILS protocol enables the enrichment of N-terminal peptides from complex protein

mixtures, allowing for the identification of both the original protein N-termini and the neo-N-

termini generated by proteolytic cleavage.

Materials:

Biological samples (e.g., cell lysates, secretomes) with and without active Cathepsin G
(control vs. experimental).

Dimethyl labeling reagents (light and heavy formaldehyde).

Sodium cyanoborohydride.

Trypsin.

HPG-ALD polymer (aldehyde-reactive polymer).

Standard buffers and reagents for proteomics.
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High-resolution mass spectrometer (e.g., Orbitrap).

Procedure:

Protein Extraction and Quantification: Extract proteins from control and experimental

samples using a suitable lysis buffer. Quantify the protein concentration accurately.

Reduction and Alkylation: Reduce disulfide bonds with dithiothreitol (DTT) and alkylate free

cysteine residues with iodoacetamide.

Isotopic Labeling of Primary Amines: Label the primary amines (N-termini and lysine side

chains) of proteins in the control sample with the "light" dimethyl label and the experimental

sample with the "heavy" label. This is achieved through reductive amination.

Sample Pooling and Trypsin Digestion: Combine the light- and heavy-labeled samples in a

1:1 ratio. Digest the pooled protein mixture with trypsin. Trypsin will cleave C-terminal to

arginine and lysine residues, but since the lysines are blocked by the dimethyl label,

cleavage will only occur after arginine.

Negative Selection of N-terminal Peptides: Add the aldehyde-reactive polymer (HPG-ALD) to

the peptide mixture. The polymer will covalently bind to the free N-termini of the internal

tryptic peptides. The original and neo-N-terminal peptides, having their N-termini blocked by

the dimethyl label, will not react with the polymer.

Enrichment of N-terminal Peptides: Separate the polymer-bound internal peptides from the

unbound N-terminal peptides by centrifugation and filtration.

LC-MS/MS Analysis: Analyze the enriched N-terminal peptide fraction by liquid

chromatography-tandem mass spectrometry (LC-MS/MS).

Data Analysis: Identify the peptides and quantify the relative abundance of the light and

heavy forms. Neo-N-terminal peptides generated by Cathepsin G cleavage will show a high

heavy/light ratio.

Activity-Based Protein Profiling (ABPP)
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ABPP utilizes chemical probes that covalently bind to the active site of proteases. This

technique can be used to assess the activity of Cathepsin G in complex biological samples

and can be adapted for substrate discovery.

In Vitro Cleavage Assays
Incubating purified Cathepsin G with a candidate substrate protein followed by analysis of the

cleavage products by SDS-PAGE, N-terminal sequencing, or mass spectrometry is a common

method to validate potential substrates identified through proteomic screens.

Signaling Pathways Modulated by Cathepsin G
The proteolytic activity of Cathepsin G can initiate or modulate several important signaling

pathways, particularly in the context of inflammation and immunity.

Protease-Activated Receptor (PAR) Signaling
Cathepsin G is a potent activator of PAR4 on platelets and other cells.[16][17] Cleavage of the

N-terminal exodomain of PAR4 unmasks a new N-terminus that acts as a tethered ligand,

binding to and activating the receptor. This leads to G-protein-mediated signaling cascades.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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